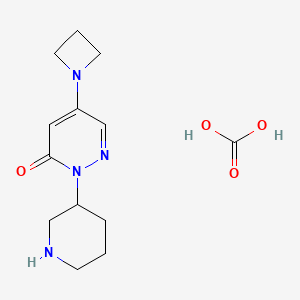

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid

Descripción general

Descripción

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid (hereafter referred to as 5-AP-2,3-DP) is an organic compound with a molecular formula of C7H10N2O2. It is a member of the pyridazinone family of compounds, which are known for their diverse biological activities. 5-AP-2,3-DP has been studied extensively for its potential therapeutic applications, including as an anti-inflammatory, antifungal, and antiproliferative agent. In addition, its ability to inhibit the growth of cancer cells has been investigated. Moreover, its ability to stimulate the production of nitric oxide and to modulate the activity of enzymes involved in the synthesis of prostaglandins has been studied.

Aplicaciones Científicas De Investigación

Azetidine and Piperidine Derivatives in Drug Discovery

Chemical Synthesis and Application : Azetidine derivatives, including the closely related compound azetidin-2-ones, are highlighted for their thermal stability and reactivity towards electrophiles and nucleophiles. Their ring opening affords valuable amides, alkenes, and amines, with cyclic products such as piperidines synthesized from azetidines. Oxidation of 3-hydroxyazetidines forms azetidin-3-ones, essential in the synthesis of β-lactams, precursors to β-amino acids and various heterocyclic compounds. These compounds show promising results as enzyme inhibitors, anticancer agents, and hypoglycemic agents, with a monocyclic azetidin-2-one (ezetimibe) used clinically as a cholesterol absorption inhibitor (Singh, D’hooghe, & Kimpe, 2008).

Anticancer Properties : Piperazine and 2-azetidinone derivatives have demonstrated anticancer activities and apoptosis induction in various cancer cell types, including human cervical cancer cells. These compounds are explored for their anti-proliferative properties, and specific derivatives have shown significant potential in inhibiting cancer cell growth, migration, and inducing apoptosis through oxidative stress-mediated pathways (Khanam et al., 2018).

Biocatalysis and Biotransformation : Alicyclic amines, such as azetidine, piperidine, and their derivatives, are key structures in drug molecules, undergoing various biotransformation and bioactivation reactions. These reactions include N-oxidation, N-conjugation, oxidative N-dealkylation, and ring opening, which are pivotal in the metabolic processing of these compounds. Structural modifications can mitigate potential bioactivation-related adverse effects, highlighting the importance of understanding these pathways in drug design (Bolleddula et al., 2014).

Propiedades

IUPAC Name |

5-(azetidin-1-yl)-2-piperidin-3-ylpyridazin-3-one;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O.CH2O3/c17-12-7-11(15-5-2-6-15)9-14-16(12)10-3-1-4-13-8-10;2-1(3)4/h7,9-10,13H,1-6,8H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIYZDWQVJPIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC3.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid | |

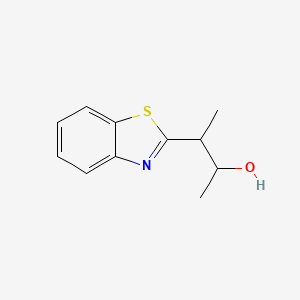

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)

![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)

![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)

![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)